1-(3-Fluoroisonicotinoyl)azetidine-3-carbonitrile
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Overview
Description
1-(3-Fluoroisonicotinoyl)azetidine-3-carbonitrile is a chemical compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound has gained attention in scientific research due to its potential biological activity and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoroisonicotinoyl)azetidine-3-carbonitrile typically involves the reaction of 3-fluoroisonicotinic acid with azetidine-3-carbonitrile under specific conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoroisonicotinoyl)azetidine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
1-(3-Fluoroisonicotinoyl)azetidine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and polymers with specific properties
Mechanism of Action
The mechanism of action of 1-(3-Fluoroisonicotinoyl)azetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-carbonitrile: Lacks the 3-fluoroisonicotinoyl group, resulting in different reactivity and biological activity.
3-Fluoroisonicotinic acid: Lacks the azetidine-3-carbonitrile moiety, leading to distinct chemical properties and applications.
Uniqueness
1-(3-Fluoroisonicotinoyl)azetidine-3-carbonitrile is unique due to the combination of the azetidine ring and the 3-fluoroisonicotinoyl group. This combination imparts specific reactivity and biological activity that is not observed in the individual components or other similar compounds .
Properties
IUPAC Name |
1-(3-fluoropyridine-4-carbonyl)azetidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c11-9-4-13-2-1-8(9)10(15)14-5-7(3-12)6-14/h1-2,4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLGWYANFMCWIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=NC=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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